molecular formula C13H16Cl3N3O B1532176 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride CAS No. 1221726-33-5

3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Cat. No. B1532176
M. Wt: 336.6 g/mol
InChI Key: IFCFFVMUNOSUST-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride” is a chemical compound with the CAS Number: 1221726-33-5 . It has a molecular weight of 336.65 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O.3ClH/c14-13(15)11-4-1-5-12(7-11)17-9-10-3-2-6-16-8-10;;;/h1-8H,9H2,(H3,14,15);3*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.65 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Aggregation-Enhanced Emission Properties

Compounds related to "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" exhibit unique luminescent properties. For instance, pyridyl substituted benzamides have been studied for their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds demonstrate significant luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior is influenced by solvent polarity, and they show notable mechanochromic properties, displaying a range of responses to mechanical stimuli (Srivastava et al., 2017).

Entangled Coordination Frameworks

Research has also focused on the construction of entangled coordination frameworks using similar compounds. For example, reactions involving bis(pyridin-ylmethoxy)benzene derivatives with zinc acetate salts and various multi-carboxylate acids have led to the formation of intricate entangled structures. These structures exhibit interesting photoluminescent properties and have potential applications in material science for their unique coordination patterns and responsive behaviors (Li et al., 2012).

Lanthanide-based Coordination Polymers

Furthermore, derivatives of "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" have been utilized in the synthesis of lanthanide-based coordination polymers. These polymers are synthesized using aromatic carboxylic acids and exhibit remarkable photophysical properties. They form infinite one-dimensional coordination polymers with applications in light-emitting devices due to their efficient light-harvesting capabilities and potential for green luminescence efficiency (Sivakumar et al., 2011).

Porosity and Stability in Metal-Organic Frameworks

Studies have also shown that compounds structurally related to "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" can enhance porosity and stability in metal-organic frameworks (MOFs). For instance, the introduction of a trigonal nanosized carboxylate ligand has demonstrated significant improvements in the stability and permanent porosity of MOFs, suggesting potential applications in gas storage and separation technologies (Sun et al., 2006).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(pyridin-3-ylmethoxy)benzenecarboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.3ClH/c14-13(15)11-4-1-5-12(7-11)17-9-10-3-2-6-16-8-10;;;/h1-8H,9H2,(H3,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCFFVMUNOSUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride
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3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride
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3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride
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3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride

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